1-Chloro-3-(oxan-4-yl)propan-2-one
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Overview
Description
1-Chloro-3-(oxan-4-yl)propan-2-one is an organic compound with the molecular formula C8H13ClO2 It is a chlorinated ketone that features a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(oxan-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropan-2-one with thionyl chloride to introduce the chlorine atom, followed by cyclization to form the tetrahydrofuran ring. Another method involves the chlorination of 3-(oxan-4-yl)propan-2-one using phosphorus pentachloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination reactions using efficient and cost-effective reagents. The process is optimized to ensure high yield and purity of the final product, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(oxan-4-yl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as 3-(oxan-4-yl)propan-2-amine or 3-(oxan-4-yl)propan-2-thiol.
Reduction: 1-Chloro-3-(oxan-4-yl)propan-2-ol.
Oxidation: 3-(oxan-4-yl)propanoic acid.
Scientific Research Applications
1-Chloro-3-(oxan-4-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential as a building block in the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-chloro-3-(oxan-4-yl)propan-2-one exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the ketone group are key functional sites that participate in various chemical transformations. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity and affecting metabolic pathways.
Comparison with Similar Compounds
1-Chloro-3-(oxan-4-yl)propan-2-one can be compared with other chlorinated ketones and tetrahydrofuran derivatives:
Similar Compounds: 1-chloro-3-(oxolan-3-yl)propan-2-one, 2-chloro-1-(oxan-4-yl)propan-1-one.
Uniqueness: The presence of both a chlorine atom and a tetrahydrofuran ring in this compound makes it a unique compound with distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and functionalizations, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-chloro-3-(oxan-4-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-8(10)5-7-1-3-11-4-2-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMJSGLZZDPGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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